5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of bromine and methoxy groups in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroquinoline. One common method is the use of molecular bromine under mild reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . The bromination is regioselective, primarily targeting the 5-position on the quinoline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-8-methoxyquinoline: Similar structure but with the methoxy group at a different position, affecting its properties.
6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Contains an additional bromine atom, leading to increased reactivity
Uniqueness
5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups at specific positions enhances its utility in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPBQQWGGYATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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